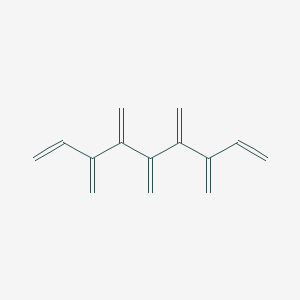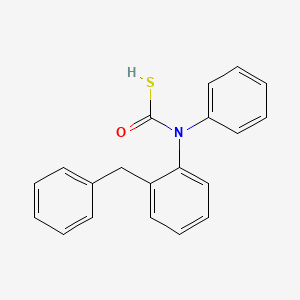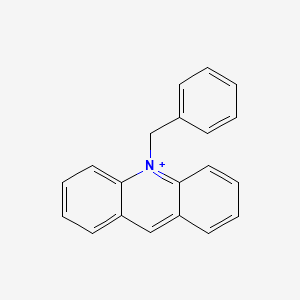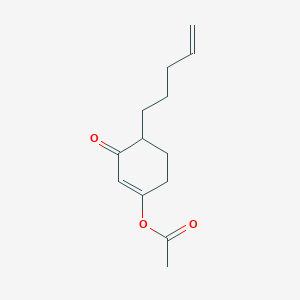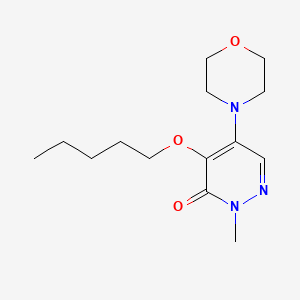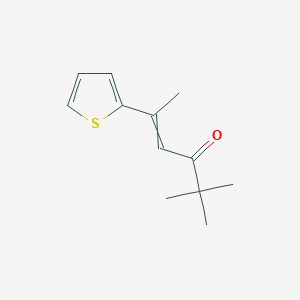
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate carbonyl compounds under specific reaction conditions . Industrial production methods often utilize catalytic processes to enhance the yield and purity of the compound. The reaction conditions typically involve the use of solvents like ethanol or ether and may require heating or the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives, including this compound, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents . In the industry, thiophene derivatives are utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, they may inhibit the activity of certain kinases or modulate the function of ion channels, resulting in anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
2,2-Dimethyl-5-(thiophen-2-yl)hex-4-en-3-one can be compared with other thiophene derivatives such as 2,5-Dimethylthiophene and 3,5-Dimethyl-2-(methylthio)thiophene . While these compounds share a common thiophene core, their unique substituents confer different chemical and biological properties. For instance, 2,5-Dimethylthiophene is known for its use in organic electronics, while 3,5-Dimethyl-2-(methylthio)thiophene has applications in medicinal chemistry. The uniqueness of this compound lies in its specific structural features, which may offer distinct advantages in certain applications.
Properties
CAS No. |
71479-10-2 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2,2-dimethyl-5-thiophen-2-ylhex-4-en-3-one |
InChI |
InChI=1S/C12H16OS/c1-9(10-6-5-7-14-10)8-11(13)12(2,3)4/h5-8H,1-4H3 |
InChI Key |
XVDIHPRNDXBSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(C)(C)C)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)

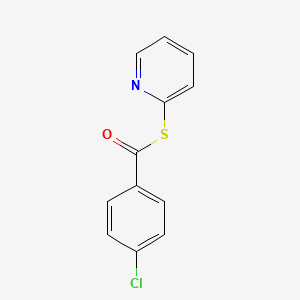

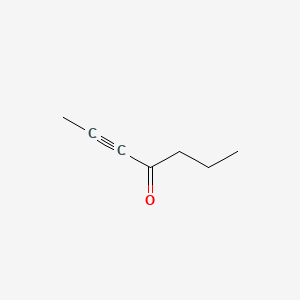
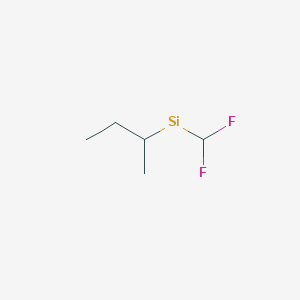

![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
